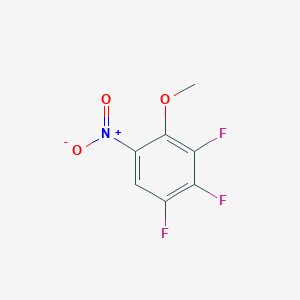
1,2,3-Trifluoro-4-methoxy-5-nitrobenzene
概要
説明
1,2,3-Trifluoro-4-methoxy-5-nitrobenzene is an organic compound with the molecular formula C7H4F3NO3. It is characterized by the presence of trifluoromethyl, methoxy, and nitro functional groups attached to a benzene ring. This compound is typically a pale-yellow to yellow-brown liquid and is known for its applications in various fields of scientific research .
準備方法
The synthesis of 1,2,3-Trifluoro-4-methoxy-5-nitrobenzene involves several steps, starting from readily available precursors. One common method includes the nitration of 1,2,3-trifluorobenzene followed by methoxylation. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and bases like sodium methoxide for methoxylation. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield .
化学反応の分析
1,2,3-Trifluoro-4-methoxy-5-nitrobenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The trifluoromethyl group can be substituted under specific conditions to introduce other functional groups. Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions.
科学的研究の応用
1,2,3-Trifluoro-4-methoxy-5-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
作用機序
The mechanism of action of 1,2,3-Trifluoro-4-methoxy-5-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
類似化合物との比較
1,2,3-Trifluoro-4-methoxy-5-nitrobenzene can be compared with other similar compounds such as:
1,2,4-Trifluoro-5-nitrobenzene: This compound lacks the methoxy group, which may affect its reactivity and biological activity.
2,4,6-Trifluoronitrobenzene: The different positioning of the trifluoromethyl groups can lead to variations in chemical behavior and applications.
4-(Trifluoromethoxy)nitrobenzene: The presence of a trifluoromethoxy group instead of a methoxy group can influence the compound’s properties and uses.
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties that are valuable in various research and industrial applications.
生物活性
1,2,3-Trifluoro-4-methoxy-5-nitrobenzene is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a trifluoromethyl group, a methoxy group, and a nitro group attached to a benzene ring. These substituents significantly influence the compound's lipophilicity and reactivity, which are critical for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, allowing it to interact with various enzymes and receptors within cells.
- Bioreduction : The nitro group can undergo bioreduction to generate reactive intermediates that may interact with cellular components, potentially leading to cytotoxic effects against cancer cells or pathogens.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity:
- Bacterial Inhibition : Preliminary studies suggest it may inhibit the growth of certain bacterial strains. The minimum inhibitory concentration (MIC) values for various bacteria need further elucidation through systematic testing .
Anticancer Potential
The compound is being investigated for its anticancer properties:
- Cytotoxicity : In vitro assays have shown that it can induce apoptosis in cancer cell lines. The specific pathways involved in this process are still under investigation but may involve the modulation of signaling pathways related to cell survival and proliferation .
Research Findings and Case Studies
特性
IUPAC Name |
1,2,3-trifluoro-4-methoxy-5-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO3/c1-14-7-4(11(12)13)2-3(8)5(9)6(7)10/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXBMNBZVROVPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1[N+](=O)[O-])F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















